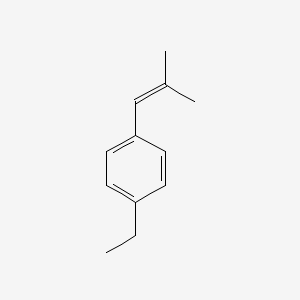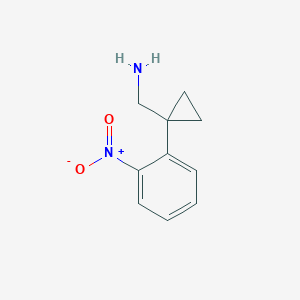
1-Ethyl-4-(2-methylprop-1-en-1-yl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-4-(2-methylprop-1-en-1-yl)benzene is an organic compound with the molecular formula C12H16. It is a derivative of benzene, characterized by the presence of an ethyl group and a 2-methylprop-1-en-1-yl group attached to the benzene ring. This compound is also known by other names such as β-Methylisoallylbenzene and β,β-Dimethylstyrene .
準備方法
The synthesis of 1-Ethyl-4-(2-methylprop-1-en-1-yl)benzene can be achieved through various methods. One common synthetic route involves the alkylation of benzene with 2-methylpropene in the presence of a strong acid catalyst like aluminum chloride (AlCl3). This reaction proceeds via a Friedel-Crafts alkylation mechanism, where the alkyl group is introduced to the benzene ring .
Industrial production methods often involve the use of more efficient catalysts and optimized reaction conditions to maximize yield and purity. For instance, the use of zeolite catalysts in a continuous flow reactor can enhance the selectivity and efficiency of the alkylation process .
化学反応の分析
1-Ethyl-4-(2-methylprop-1-en-1-yl)benzene undergoes various chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur at the benzene ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of the compound yields nitro derivatives, while halogenation produces halogenated benzene derivatives .
科学的研究の応用
1-Ethyl-4-(2-methylprop-1-en-1-yl)benzene has several scientific research applications:
作用機序
The mechanism of action of 1-Ethyl-4-(2-methylprop-1-en-1-yl)benzene involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound undergoes a two-step mechanism:
Formation of the Arenium Ion: The electrophile forms a sigma bond with the benzene ring, generating a positively charged arenium ion intermediate.
Restoration of Aromaticity: A proton is removed from the intermediate, restoring the aromaticity of the benzene ring and yielding the substituted product.
This mechanism is similar to other aromatic compounds and is crucial for understanding the reactivity and selectivity of the compound in various chemical reactions .
類似化合物との比較
1-Ethyl-4-(2-methylprop-1-en-1-yl)benzene can be compared with other similar compounds, such as:
β-Methylisoallylbenzene: Similar in structure but with different substituents on the benzene ring.
β,β-Dimethylstyrene: Another derivative of benzene with a different alkyl group attached.
1-Methyl-4-(1-methylethenyl)benzene:
1-Methyl-3-(1-methylethenyl)benzene:
The uniqueness of this compound lies in its specific substituents and their positions on the benzene ring, which influence its reactivity and applications .
特性
CAS番号 |
105737-92-6 |
|---|---|
分子式 |
C12H16 |
分子量 |
160.25 g/mol |
IUPAC名 |
1-ethyl-4-(2-methylprop-1-enyl)benzene |
InChI |
InChI=1S/C12H16/c1-4-11-5-7-12(8-6-11)9-10(2)3/h5-9H,4H2,1-3H3 |
InChIキー |
BLIOUISEMDPNKJ-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)C=C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2,2-difluoroethyl)-N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11743747.png)

![3-methoxy-1-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11743752.png)
![1-(difluoromethyl)-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11743764.png)
![1-ethyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11743770.png)
![{[1-(4-Chlorophenyl)ethylidene]amino}urea](/img/structure/B11743771.png)

-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11743799.png)


![{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}(propyl)amine](/img/structure/B11743813.png)
![N-[(4-ethoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B11743814.png)


